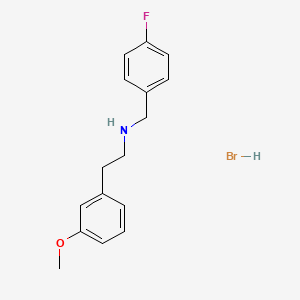

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

CAS No.: 1609407-04-6

Cat. No.: VC11715238

Molecular Formula: C16H19BrFNO

Molecular Weight: 340.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609407-04-6 |

|---|---|

| Molecular Formula | C16H19BrFNO |

| Molecular Weight | 340.23 g/mol |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide |

| Standard InChI | InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H |

| Standard InChI Key | FRASXXMRMAVXTF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |

| Canonical SMILES | COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct functional groups:

-

4-Fluorobenzyl Group: A benzene ring substituted with a fluorine atom at the para position, linked via a methylene bridge. The electron-withdrawing nature of fluorine influences electronic distribution and reactivity.

-

3-Methoxyphenyl Group: A phenyl ring with a methoxy (-OCH₃) substituent at the meta position, enhancing solubility through polar interactions .

-

Ethanamine Hydrobromide: A two-carbon chain terminating in an amine group, protonated as a hydrobromide salt to improve stability and crystallinity .

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.23 g/mol |

| CAS Number | 1609407-04-6 |

| State at Room Temp. | Crystalline solid |

While melting and boiling points remain undocumented, the hydrobromide salt’s ionic nature suggests high thermal stability . The absence of reported density or solubility data highlights gaps in current literature.

Synthesis Methodologies

Condensation and Reduction Pathways

A patent detailing the synthesis of structurally analogous compounds (e.g., 1-(4-methoxyphenyl)ethylamine) provides insights into plausible routes . For example:

-

Imine Formation: Condensation of 4-methoxyacetophenone with chiral amines (e.g., (1S,2R)-(+)-norephedrine) in benzene using molecular sieves yields Schiff base intermediates .

-

Catalytic Hydrogenation: Reduction of the imine with Adam’s catalyst (platinum oxide) produces secondary amines, though optical purity remains moderate (57%) .

-

Resolution Techniques: Enzymatic resolution using Lipase B improves enantiomeric excess to 78%, though scalability issues persist .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume